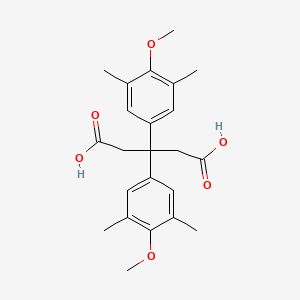
2H-Pyrrole-5-propanol, 3,4-dihydro-2-methyl-, (R)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H-Pyrrole-5-propanol, 3,4-dihydro-2-methyl-, ®-: is a heterocyclic organic compound with the molecular formula C8H15NO . This compound is a derivative of pyrrole, which is a five-membered aromatic ring containing one nitrogen atom. The compound is characterized by the presence of a propanol group at the 5-position and a methyl group at the 2-position, with the ®-configuration indicating its stereochemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyrrole-5-propanol, 3,4-dihydro-2-methyl-, ®- can be achieved through several methods:
Paal-Knorr Synthesis: This method involves the reaction of 1,4-dicarbonyl compounds with ammonia or primary amines to form pyrroles. For this specific compound, a suitable 1,4-dicarbonyl precursor can be used along with appropriate reagents to introduce the propanol and methyl groups.
Hantzsch Synthesis: This method involves the reaction of α-haloketones with β-dicarbonyl compounds in the presence of ammonia. The reaction proceeds through the formation of a vinylamine intermediate, which then cyclizes to form the pyrrole ring.
Knorr Synthesis: This method involves the reaction of β-ketoesters with α-aminoketones. The β-ketoester can be replaced with a β-diketone for better yields. The reaction proceeds through the formation of an aminoketone intermediate, which then cyclizes to form the pyrrole ring.
Industrial Production Methods
Industrial production of 2H-Pyrrole-5-propanol, 3,4-dihydro-2-methyl-, ®- typically involves the optimization of the above synthetic routes to achieve high yields and purity. The choice of method depends on the availability of starting materials and the desired scale of production.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the propanol group, to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the pyrrole ring or the propanol group, leading to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions at the nitrogen atom or the carbon atoms of the pyrrole ring. Common reagents for these reactions include halogens, alkylating agents, and acylating agents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Common reagents include alkyl halides, acyl chlorides, and sulfonyl chlorides.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Reduced pyrrole derivatives, alcohols.
Substitution: Alkylated, acylated, and sulfonylated pyrrole derivatives.
Aplicaciones Científicas De Investigación
2H-Pyrrole-5-propanol, 3,4-dihydro-2-methyl-, ®- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the synthesis of specialty chemicals and materials.
Comparación Con Compuestos Similares
Similar Compounds
Pyrrole: A simpler heterocyclic compound with a five-membered ring containing one nitrogen atom.
N-Methylpyrrole: A derivative of pyrrole with a methyl group attached to the nitrogen atom.
2,5-Dimethylpyrrole: A derivative of pyrrole with methyl groups attached to the 2 and 5 positions.
Uniqueness
2H-Pyrrole-5-propanol, 3,4-dihydro-2-methyl-, ®- is unique due to the presence of the propanol group at the 5-position and the ®-configuration, which imparts specific stereochemical properties
Propiedades
| 138722-97-1 | |
Fórmula molecular |
C8H15NO |
Peso molecular |
141.21 g/mol |
Nombre IUPAC |
3-[(2R)-2-methyl-3,4-dihydro-2H-pyrrol-5-yl]propan-1-ol |
InChI |
InChI=1S/C8H15NO/c1-7-4-5-8(9-7)3-2-6-10/h7,10H,2-6H2,1H3/t7-/m1/s1 |
Clave InChI |
MKLPFCJZNYALCD-SSDOTTSWSA-N |
SMILES isomérico |
C[C@@H]1CCC(=N1)CCCO |
SMILES canónico |
CC1CCC(=N1)CCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Pyrrolo[3,4-c]pyrrole-1,4-dione, 2,5-dihydro-2-methyl-3,6-diphenyl-](/img/structure/B14285719.png)
![[(2-Methylpropanoyl)oxy]methyl butanoate](/img/structure/B14285749.png)
![Spiro[2H-indole-2,2'-piperidin]-6'-one, 1,3-dihydro-1,3,3-trimethyl-](/img/structure/B14285761.png)

